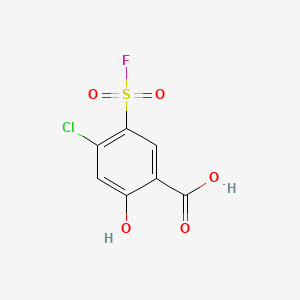
4-Chloro-5-(fluorosulfonyl)-2-hydroxybenzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid is a multifaceted compound with significant applications in various scientific fields. This compound is characterized by its chloro, fluorosulfonyl, and hydroxy functional groups attached to a benzoic acid core. Its unique structure makes it a valuable reagent in organic synthesis, chemical biology, and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives followed by the introduction of fluorosulfonyl and hydroxy groups. One common method involves the chlorination of 2-hydroxybenzoic acid, followed by a fluorosulfonylation reaction using reagents like fluorosulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydroxide (NaOH) or potassium fluoride (KF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is widely used in organic synthesis as a building block for the construction of complex molecules. Its fluorosulfonyl group is particularly useful in click chemistry approaches for linking small molecules to proteins or nucleic acids.
Biology: In chemical biology, 4-chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid is employed in the modification of biomolecules, facilitating the study of biological processes and interactions.
Industry: Its unique properties make it valuable in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mécanisme D'action
The mechanism by which 4-chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid exerts its effects depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological activity.
Comparaison Avec Des Composés Similaires
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid
Uniqueness: 4-Chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid stands out due to its combination of chloro, fluorosulfonyl, and hydroxy groups, which provide unique reactivity and versatility compared to similar compounds
This comprehensive overview provides a detailed understanding of 4-chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H4ClFO5S |
|---|---|
Poids moléculaire |
254.62 g/mol |
Nom IUPAC |
4-chloro-5-fluorosulfonyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4ClFO5S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2,10H,(H,11,12) |
Clé InChI |
IMXWIKAQUWPZJI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1S(=O)(=O)F)Cl)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



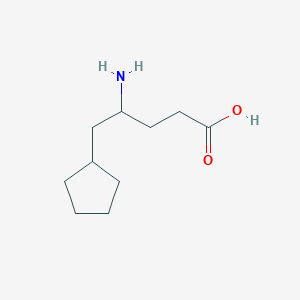
![1-[2-(Dimethylamino)ethyl]cyclobutan-1-amine](/img/structure/B15320358.png)


![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B15320377.png)
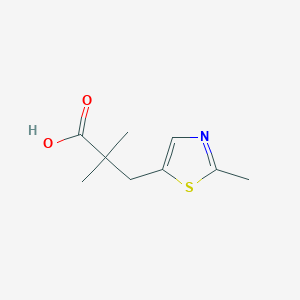

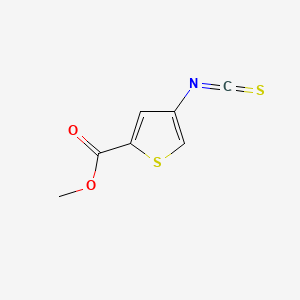


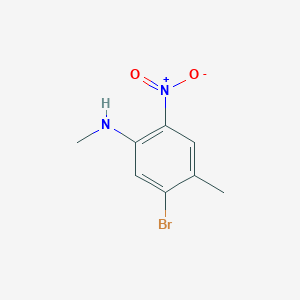
![2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid](/img/structure/B15320432.png)

